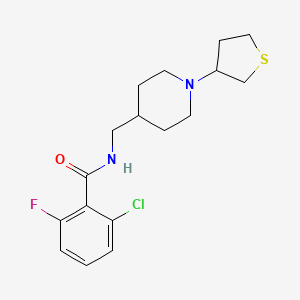

2-chloro-6-fluoro-N-((1-(tetrahydrothiophen-3-yl)piperidin-4-yl)methyl)benzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

This compound is a chemical intermediate used in various organic syntheses . It is a complex organic molecule with multiple functional groups, including a chloro, fluoro, and amide group .

Synthesis Analysis

The synthesis of this compound could involve the catalytic protodeboronation of pinacol boronic esters, utilizing a radical approach . This process is paired with a Matteson–CH2–homologation, allowing for formal anti-Markovnikov alkene hydromethylation . Another synthetic route involves using piperidine-4-carboxylic acid, 1,3-difluorobenzene, and various halogen derivatives .Molecular Structure Analysis

The molecular structure of this compound can be analyzed using various spectroscopic techniques. For instance, EI-MS data shows a m/z of 404.18 (M + H)+ . The structure of the synthesized compounds was confirmed by 1H and 13C NMR and mass spectra .Chemical Reactions Analysis

The chemical reactions involving this compound could include protodeboronation of alkyl boronic esters . This reaction is not well developed and utilizes a radical approach . The reaction sequence was applied to methoxy protected (−)-Δ8-THC and cholesterol .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound include a melting point of 198–199 °C . Its IR (KBr) ν max /cm −1 is 3594, 3042, 2913, 1687, 1412, 1036, 654 .Applications De Recherche Scientifique

Antipathogenic Activity

- A study by Limban, Marutescu, and Chifiriuc (2011) explored the synthesis of acylthioureas, including derivatives similar to the compound . These derivatives demonstrated significant anti-pathogenic activity, particularly against Pseudomonas aeruginosa and Staphylococcus aureus strains, known for their biofilm-forming abilities. This suggests potential use in developing novel antimicrobial agents with antibiofilm properties (Limban et al., 2011).

Pharmacokinetics and Metabolism

- Research by Teffera et al. (2013) on novel Anaplastic Lymphoma Kinase (ALK) inhibitors, structurally related to the compound, highlighted the impact of hydrolysis-mediated clearance on their pharmacokinetics. This study provides insights into the metabolism and systemic clearance of compounds in this class, which is crucial for their development as therapeutic agents (Teffera et al., 2013).

Luminescent Properties and Photo-Induced Electron Transfer

- Gan, Chen, Chang, and Tian (2003) conducted research on naphthalimides with piperazine substituent, which are structurally related to the compound. They investigated the luminescent properties and photo-induced electron transfer, highlighting the potential for applications in optical materials and sensors (Gan et al., 2003).

Reactivity and Interaction with Other Compounds

- Guanti, Thea, and Leandri (1975) studied the reactivity of 2-fluoro-5-nitrothiophene with compounds like piperidine, providing insights into the chemical behavior and potential reactivity of structurally similar compounds. This information is useful for synthesizing new derivatives with desired properties (Guanti et al., 1975).

Molecular Interactions and Potential Therapeutic Applications

- Shim, Welsh, Cartier, Edwards, and Howlett (2002) explored the molecular interaction of a compound with a piperidine structure in the context of cannabinoid receptors. This research provides valuable information for the development of therapeutics targeting similar pathways (Shim et al., 2002).

Orientations Futures

Propriétés

IUPAC Name |

2-chloro-6-fluoro-N-[[1-(thiolan-3-yl)piperidin-4-yl]methyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H22ClFN2OS/c18-14-2-1-3-15(19)16(14)17(22)20-10-12-4-7-21(8-5-12)13-6-9-23-11-13/h1-3,12-13H,4-11H2,(H,20,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OAKMXLDGEXVPDZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1CNC(=O)C2=C(C=CC=C2Cl)F)C3CCSC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22ClFN2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

356.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![8-(2-fluorophenyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2820478.png)

![N-(5,6-dihydro-4H-cyclopenta[d]thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2820483.png)

![3-(3-methoxybenzoyl)-3-azabicyclo[3.1.0]hexane-2-carboxylic Acid](/img/structure/B2820486.png)

![2-[Tert-butyl(dimethyl)silyl]oxy-2-methylbutanal](/img/structure/B2820492.png)

![methyl 4-[({[1-(2-methoxyphenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl]thio}acetyl)amino]benzoate](/img/no-structure.png)